6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound with a unique structure that incorporates both thiadiazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot synthesis approach. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions to produce the desired compound . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the heterocyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the heterocyclic core .
Scientific Research Applications
6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt biofilm formation by interfering with bacterial adhesion and dispersal processes . The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one include other thiadiazole and pyrimidine derivatives, such as:
- 6-acetyl-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones
Uniqueness
What sets this compound apart from similar compounds is its specific acetyl group at the 6-position and the unique combination of thiadiazole and pyrimidine rings.
Properties
IUPAC Name |
6-acetyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c1-4(11)5-2-8-7-10(6(5)12)9-3-13-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJWBWVJAFNQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N(C1=O)N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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